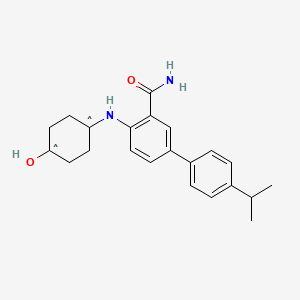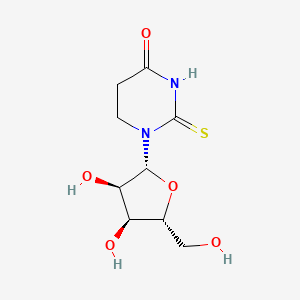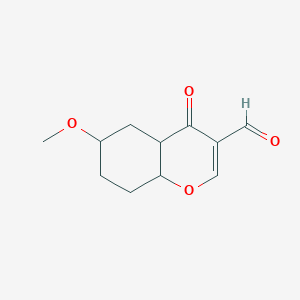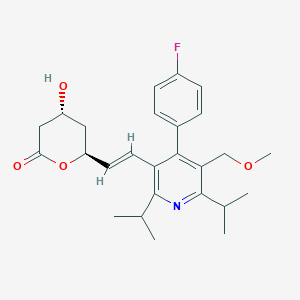
Cerivastatin lactone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cerivastatin lactone is a derivative of cerivastatin, a synthetic statin that was used to lower cholesterol levelsCerivastatin was withdrawn from the market due to severe adverse effects, but its lactone form remains of interest in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cerivastatin lactone can be synthesized through the enzymatic oxidation of lactols. This process involves the use of specific enzymes to oxidize lactols into lactones . The synthetic route typically includes the following steps:
Formation of Lactol: The initial step involves the formation of a lactol intermediate.
Oxidation: The lactol is then oxidized using enzymes to form the lactone.
Industrial Production Methods: Industrial production of this compound involves large-scale enzymatic processes that ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the enzymatic reactions .
Chemical Reactions Analysis
Types of Reactions: Cerivastatin lactone undergoes several types of chemical reactions, including:
Oxidation: Conversion of lactol to lactone.
Reduction: Reduction of the lactone back to lactol.
Substitution: Various substitution reactions can occur at different positions on the lactone ring.
Common Reagents and Conditions:
Oxidizing Agents: Enzymes specific to the oxidation of lactols.
Reducing Agents: Chemical reducing agents for converting lactone back to lactol.
Catalysts: Enzymes or chemical catalysts to facilitate substitution reactions.
Major Products: The major product of these reactions is this compound itself, along with its various derivatives formed through substitution reactions .
Scientific Research Applications
Cerivastatin lactone has several applications in scientific research:
Chemistry: Used as a model compound to study lactone chemistry and enzymatic oxidation processes.
Biology: Investigated for its effects on cellular processes and enzyme interactions.
Medicine: Studied for its potential therapeutic effects and mechanisms of action in lowering cholesterol levels.
Industry: Used in the development of new synthetic routes and industrial processes for lactone production
Mechanism of Action
Cerivastatin lactone is compared with other statins such as atorvastatin, fluvastatin, and rosuvastatin. These compounds share a similar mechanism of action but differ in their chemical structures and pharmacokinetic properties . This compound is unique due to its specific enzymatic oxidation process and its distinct adverse effect profile, which led to its withdrawal from the market .
Comparison with Similar Compounds
- Atorvastatin
- Fluvastatin
- Rosuvastatin
- Simvastatin
- Lovastatin
Cerivastatin lactone’s unique properties and its specific enzymatic synthesis make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C26H32FNO4 |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
(4R,6S)-6-[(E)-2-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]ethenyl]-4-hydroxyoxan-2-one |
InChI |
InChI=1S/C26H32FNO4/c1-15(2)25-21(11-10-20-12-19(29)13-23(30)32-20)24(17-6-8-18(27)9-7-17)22(14-31-5)26(28-25)16(3)4/h6-11,15-16,19-20,29H,12-14H2,1-5H3/b11-10+/t19-,20-/m1/s1 |
InChI Key |
MCBZSKZRUIWKPM-ANMDKAQQSA-N |
Isomeric SMILES |
CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)/C=C/[C@@H]3C[C@H](CC(=O)O3)O |
Canonical SMILES |
CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)C=CC3CC(CC(=O)O3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


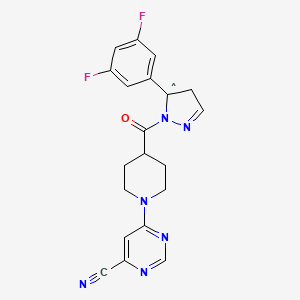
![[2-(Azanidylmethyl)cyclobutyl]methylazanide;2-oxidopropanoate;platinum(4+)](/img/structure/B15133828.png)
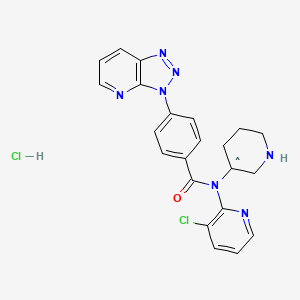
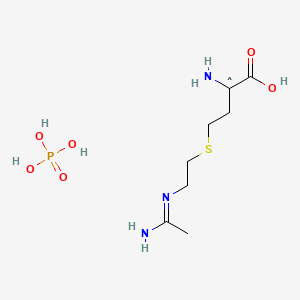
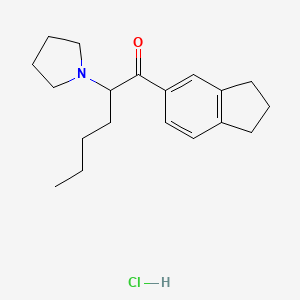
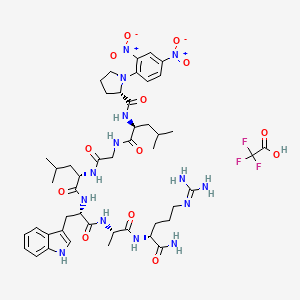
![2-[2-ethoxy-5-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B15133875.png)
![(4S)-5-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S,3S)-1-[[(3S,6R,11R,14S,17S,23S)-11-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-14-(3-amino-3-oxopropyl)-17-(2-carboxyethyl)-3-methyl-2,5,13,16,19,22-hexaoxo-8,9-dithia-1,4,12,15,18,21-hexazabicyclo[21.3.0]hexacosan-6-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B15133881.png)
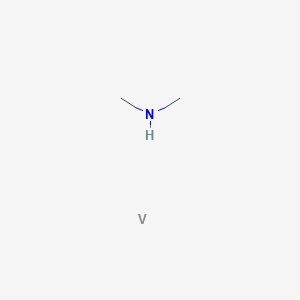
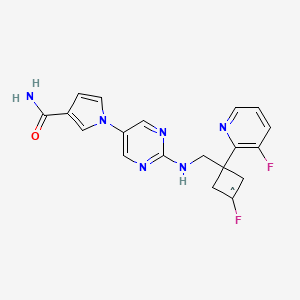
![4-[[2-[(3-methoxyphenyl)methylcarbamoyl]-4-oxo-2,3,4a,7a-tetrahydro-1H-thieno[2,3-d]pyrimidin-5-yl]methoxymethyl]benzoic acid](/img/structure/B15133892.png)
